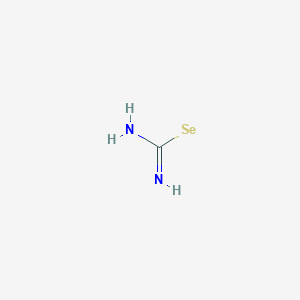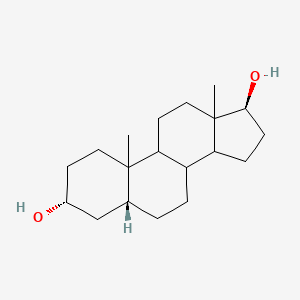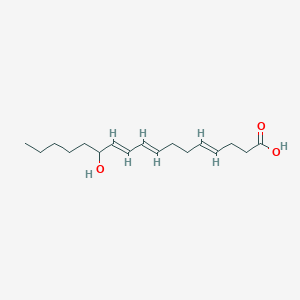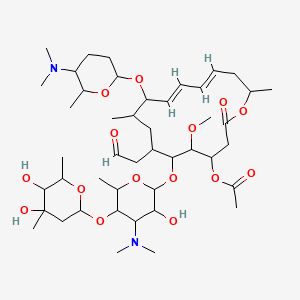
Foromacidin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Foromacidin B is typically synthesized through fermentation processes involving Streptomyces ambofaciens. The fermentation broth is subjected to extraction and purification processes to isolate the compound . The specific conditions for the fermentation include maintaining an optimal pH, temperature, and nutrient supply to maximize the yield of this compound .
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce this compound. The process involves the cultivation of Streptomyces ambofaciens in bioreactors, followed by downstream processing to extract and purify the antibiotic. The use of advanced biotechnological techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Foromacidin B undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Foromacidin B has a wide range of applications in scientific research, including:
Mechanism of Action
Foromacidin B exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation . This action effectively halts bacterial growth and replication, making it a potent antibacterial agent .
Comparison with Similar Compounds
Spiramycin: Another macrolide antibiotic with similar antibacterial properties.
Erythromycin: A widely used macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A derivative of erythromycin with enhanced activity against certain bacterial strains.
Uniqueness of Foromacidin B: this compound is unique due to its specific production by Streptomyces ambofaciens and its distinct chemical structure, which contributes to its specific antibacterial and antiparasitic activities . Its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit sets it apart from other antibiotics .
Properties
Molecular Formula |
C45H76N2O15 |
|---|---|
Molecular Weight |
885.1 g/mol |
IUPAC Name |
[(11E,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+ |
InChI Key |
ZPCCSZFPOXBNDL-SEKSTKPOSA-N |
Isomeric SMILES |
CC1C/C=C/C=C/C(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Synonyms |
acetylspiramycin foromacidin B spiramycin B spiramycin II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




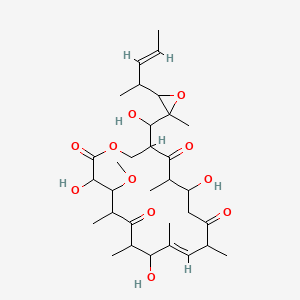
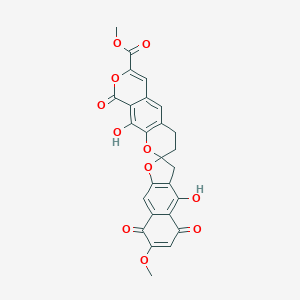
![(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-6-amino-N-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]propanoyl]amino]propanoyl]hexanamide](/img/structure/B1239428.png)


![bis[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] (E)-but-2-enedioate](/img/structure/B1239434.png)

